2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline
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Overview
Description
2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline is a compound belonging to the quinazoline family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline typically involves the reaction of 2,4-diaminoquinazoline with 2-naphthylsulfonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction proceeds through the formation of a sulfonamide linkage between the quinazoline and naphthyl groups.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted quinazoline derivatives
Scientific Research Applications
2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antimalarial properties.
Mechanism of Action
The mechanism of action of 2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in folate metabolism, which is crucial for DNA synthesis and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminoquinazoline: A precursor in the synthesis of 2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline.
2,4-Diamino-6-quinazolinesulfonamides: Known for their antimalarial activity
Uniqueness
This compound is unique due to its specific naphthylsulfonyl substitution, which imparts distinct biological activities compared to other quinazoline derivatives. This substitution enhances its potential as an anticancer and antibacterial agent .
Properties
CAS No. |
50828-20-1 |
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Molecular Formula |
C18H14N4O2S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-naphthalen-2-ylsulfonylquinazoline-2,4-diamine |
InChI |
InChI=1S/C18H14N4O2S/c19-17-16-14(21-18(20)22-17)6-3-7-15(16)25(23,24)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H4,19,20,21,22) |
InChI Key |
GVFOXCQJLIDWKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC=CC4=C3C(=NC(=N4)N)N |
Origin of Product |
United States |
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